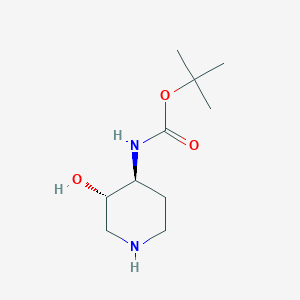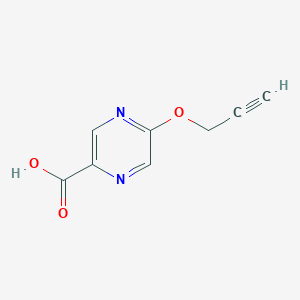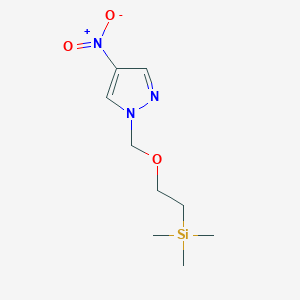![molecular formula C15H20N2O2 B1396985 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-on CAS No. 1353878-21-3](/img/structure/B1396985.png)
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-on
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Insektizide Wirksamkeit
Diese Verbindung ist ein Metabolit von Spirotetramat, einem Mitglied der cyclischen Ketoenole, das als Inhibitor der Acetyl-CoA-Carboxylase bekannt ist. Es ist besonders wirksam gegen ein breites Spektrum von saugenden Insekten, was es in landwirtschaftlichen Anwendungen wertvoll macht, bei denen die Schädlingsbekämpfung entscheidend ist .
Analytische Chemie: Standardkalibrierung
In der analytischen Chemie dient diese Verbindung als analytischer Standard. Sie wird in der Hochleistungsflüssigkeitschromatographie (HPLC) und der Gaschromatographie (GC) zur Kalibrierung verwendet, um eine genaue Messung der chemischen Konzentrationen in verschiedenen Proben zu gewährleisten .
Umweltwissenschaften: Verschmutzungsindikator
Aufgrund ihrer spezifischen chemischen Signatur kann diese Verbindung als Indikator für Umweltverschmutzung verwendet werden. Ihr Vorhandensein und ihre Konzentration in Umweltproben können den Grad der Pestizidanwendung und die möglichen ökologischen Auswirkungen widerspiegeln .
Biochemie: Enzymhemmung Studie
Die Fähigkeit der Verbindung, Acetyl-CoA-Carboxylase zu hemmen, kann in der Biochemie genutzt werden, um die Rolle des Enzyms in Stoffwechselwegen zu untersuchen. Dies kann zu einem besseren Verständnis von Stoffwechselerkrankungen und zur Entwicklung gezielter Therapien führen .
Materialwissenschaften: Synthese von Polymeren
In der Materialwissenschaft können die strukturellen Merkmale der Verbindung bei der Synthese neuer Polymere genutzt werden. Ihre spirocyclischen und diaza-Komponenten können zur Herstellung von Materialien mit einzigartigen mechanischen und chemischen Eigenschaften beitragen .
Pharmazeutische Forschung: Analyse von Arzneimittelmetaboliten
Als Metabolit von Spirotetramat ist diese Verbindung in der pharmazeutischen Forschung von Bedeutung. Sie kann verwendet werden, um die Stoffwechselwege von Medikamenten zu untersuchen, was hilft, die Pharmakokinetik und die potenziellen Nebenwirkungen neuer Medikamente vorherzusagen und zu analysieren .
Toxikologie: Sicherheits- und Risikobewertung
In der Toxikologie ist die Verbindung wichtig für die Bewertung der Sicherheit und der mit der Pestizidexposition verbundenen Risiken. Ihre Untersuchung kann Aufschluss über die toxischen Auswirkungen auf Mensch und Tier geben und zur Festlegung von Sicherheitsbestimmungen beitragen .
Lebensmittelindustrie: Rückstandskontrolle
Schließlich ist in der Lebensmittelindustrie die Überwachung der Rückstandsgehalte dieser Verbindung in Kulturpflanzen unerlässlich. Sie stellt sicher, dass die Lebensmittelversorgung frei von schädlichen Pestizidgehalten ist und die Lebensmittelstandards für die Verbraucher eingehalten werden .
Biochemische Analyse
Biochemical Properties
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of acetyl-CoA carboxylase . This enzyme is crucial for fatty acid biosynthesis, and its inhibition can disrupt lipid formation. The compound interacts with acetyl-CoA carboxylase by binding to its active site, thereby preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. This interaction highlights the compound’s potential as a biochemical tool for studying lipid metabolism and related pathways.
Cellular Effects
The effects of 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetyl-CoA carboxylase by this compound can lead to reduced fatty acid synthesis, affecting cell membrane composition and energy storage . Additionally, changes in gene expression related to lipid metabolism and energy homeostasis have been observed, indicating the compound’s potential impact on cellular physiology.
Molecular Mechanism
At the molecular level, 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetyl-CoA carboxylase, inhibiting its enzymatic activity . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. The compound’s structure allows it to fit precisely into the enzyme’s active site, blocking substrate access and preventing catalysis. This mechanism of action underscores the compound’s potential as a targeted inhibitor in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of acetyl-CoA carboxylase, resulting in prolonged effects on cellular lipid metabolism. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetyl-CoA carboxylase without causing significant toxicity . Higher doses may lead to adverse effects, including disruptions in lipid metabolism and potential toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical inhibition. Understanding these dosage effects is essential for determining safe and effective concentrations for experimental and therapeutic applications.
Metabolic Pathways
3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is involved in specific metabolic pathways, particularly those related to lipid metabolism. The compound interacts with acetyl-CoA carboxylase, inhibiting its activity and affecting the conversion of acetyl-CoA to malonyl-CoA . This inhibition disrupts the downstream synthesis of fatty acids, impacting metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic strategies targeting lipid metabolism.
Transport and Distribution
Within cells and tissues, 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or organelles involved in lipid metabolism. Understanding the transport and distribution of the compound is crucial for elucidating its cellular effects and optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it can interact with acetyl-CoA carboxylase and inhibit its activity. The precise localization of the compound within cells is essential for understanding its mechanism of action and optimizing its use in experimental settings.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-3-4-13(9-12(11)2)17-10-15(19-14(17)18)5-7-16-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAAIWVSWVKDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester](/img/structure/B1396909.png)








